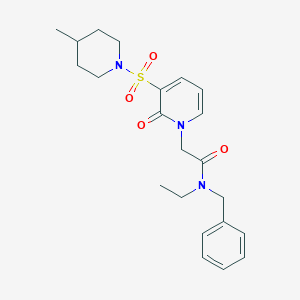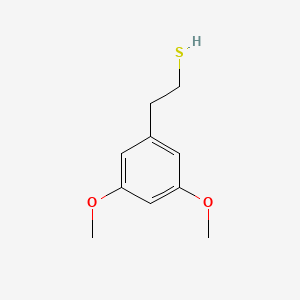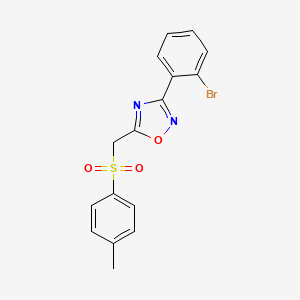
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of molecules containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds are characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The purities of these compounds are verified by reversed-phase HPLC .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various processes such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the use of similar compounds to Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate in organic synthesis, demonstrating their utility in creating complex molecules:
Enantioselective Synthesis : Studies have shown the potential of related compounds in enantioselective synthesis. For example, the reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast resulted in a mixture of ethyl 2-acetoxy-3-hydroxybutanoates with high enantiomeric excess, highlighting the importance of such compounds in asymmetric synthesis (Sakai et al., 1986).
Novel Compound Synthesis : OxymaPure/DIC method has been utilized for the synthesis of a novel series of α-ketoamide derivatives, showcasing the adaptability of related esters in generating diverse organic molecules with potential pharmaceutical applications (El‐Faham et al., 2013).
Material Science and Catalysis
Research into the applications of compounds like Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate has also extended into the development of new materials and catalysis:
Heterocyclic Compound Synthesis : The versatility of similar compounds is further demonstrated in the synthesis of diverse trifluoromethyl heterocycles, indicating their pivotal role in the development of novel materials and catalysts (Honey et al., 2012).
Antibacterial Compound Development : The synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrates the potential of related compounds in contributing to the development of new antibacterial agents (El-Hashash et al., 2015).
Future Directions
The future directions for research on Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities, as well as their potential toxicity . This could lead to the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
properties
IUPAC Name |
ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAQULUWRJCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)





![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)